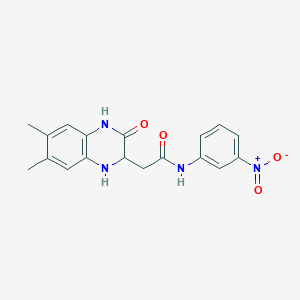

![molecular formula C18H18F3N5O2 B2886592 6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034380-88-4](/img/structure/B2886592.png)

6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

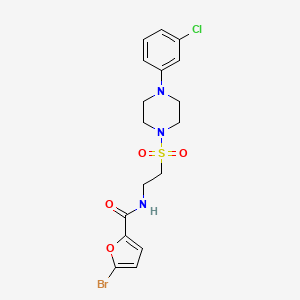

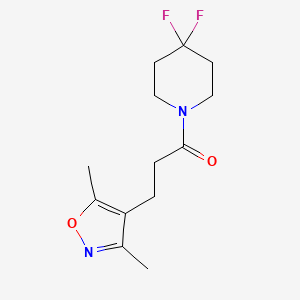

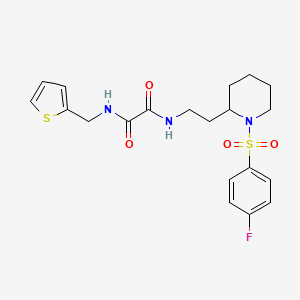

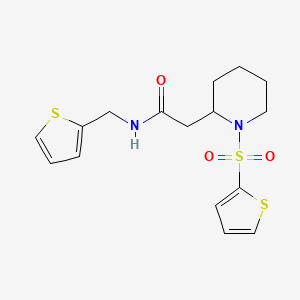

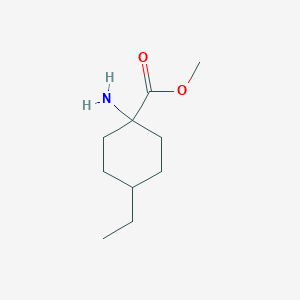

6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H18F3N5O2 and its molecular weight is 393.37. The purity is usually 95%.

BenchChem offers high-quality 6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Triazoles: are a class of drugs that have been widely used as antifungals. The triazole ring present in the compound can potentially bind with enzymes and receptors in biological systems, showing promise in treating fungal infections. Compounds like fluconazole and voriconazole are part of this class .

Anticancer Potential

The structural complexity of triazoles allows for interaction with various biological pathways, which can be harnessed in cancer therapy. The ability to bind with different enzymes and receptors may lead to the development of new anticancer drugs .

Antimicrobial Activity

Given the urgent need for new antibacterial agents to combat multidrug-resistant pathogens, the triazole moiety’s capability to form hybrid molecules with increased antimicrobial action is significant. This compound could be a part of the next generation of antibacterial drugs .

Antiviral Properties

The triazole core structure is capable of exhibiting antiviral activities. Its incorporation into new molecules could lead to the development of treatments for viral infections .

Anti-inflammatory and Analgesic Uses

The compound’s structure suggests potential use in anti-inflammatory and analgesic medications, providing relief from pain and inflammation .

Antiepileptic and Sedative Effects

Triazole derivatives have been used in antiepileptic drugs. The compound’s structure indicates it could modulate neurological pathways and be used in the treatment of epilepsy and as a sedative .

Antihypertensive and Cardiovascular Applications

Triazole compounds have shown activity as antihypertensives. This compound could be explored for its potential benefits in managing blood pressure and other cardiovascular conditions .

Antidiabetic and Metabolic Disorders

The versatility of the triazole ring also extends to the management of metabolic disorders, including diabetes. The compound could be investigated for its role in insulin regulation and glucose metabolism .

Wirkmechanismus

Target of Action

The compound, 6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide, is a novel derivative of [1,2,4]triazolo[4,3-a]pyrazine . It has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites . This binding inhibits the kinase activity of these proteins, thereby preventing the phosphorylation events that would normally trigger downstream signaling pathways involved in cell proliferation and angiogenesis .

Biochemical Pathways

By inhibiting c-Met and VEGFR-2, the compound affects several biochemical pathways. The most significant of these is the PI3K/AKT pathway , a key regulator of cell survival and proliferation . Inhibition of this pathway leads to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

Similar compounds have shown satisfactory activity compared with lead compound foretinib

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has shown potent activity against A549, MCF-7, and Hela cancer cell lines . Moreover, it has been observed to induce the late apoptosis of A549 cells .

Eigenschaften

IUPAC Name |

6-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N5O2/c1-28-12-4-2-10-6-14(23-13(10)7-12)17(27)22-8-16-25-24-15-5-3-11(9-26(15)16)18(19,20)21/h2,4,6-7,11,23H,3,5,8-9H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJACUKUKFDEHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

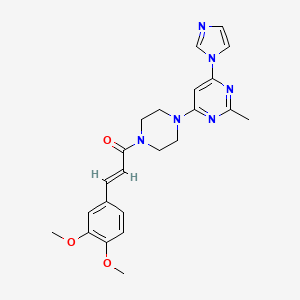

![N-(3,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2886513.png)

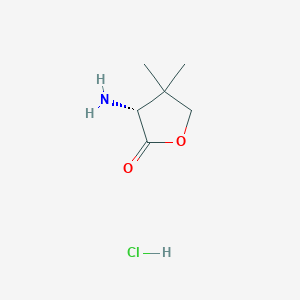

![1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886515.png)

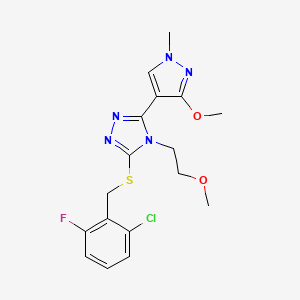

![N-[(1-Ethylcyclobutyl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2886525.png)

![(5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2886529.png)